1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine
Description
1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine is a pyrazole-based methanamine derivative characterized by two heterocyclic moieties: a 1-ethyl-5-methyl-substituted pyrazole ring and a 5-fluoro-2-thienylmethyl group. The compound’s structure combines alkyl (ethyl, methyl) and fluorinated aromatic (thienyl) substituents, which are critical for modulating its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C12H17ClFN3S |
|---|---|
Molecular Weight |
289.80 g/mol |
IUPAC Name |
N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-1-(5-fluorothiophen-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C12H16FN3S.ClH/c1-3-16-9(2)10(7-15-16)6-14-8-11-4-5-12(13)17-11;/h4-5,7,14H,3,6,8H2,1-2H3;1H |
InChI Key |
NFECHXIYRPQWGK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CNCC2=CC=C(S2)F)C.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Diketones
The most widely reported method involves reacting hydrazine derivatives with 1,3-diketones under acidic conditions. For 1-ethyl-5-methyl-1H-pyrazol-4-yl intermediates, ethyl hydrazine and acetylacetone are condensed in ethanol with catalytic HCl (5–10 mol%) at 60–80°C for 6–12 hours. This yields 1-ethyl-3,5-dimethyl-1H-pyrazole, which is subsequently functionalized at the 4-position.
Key Reaction Parameters:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | 85–90% purity |
| Temperature | 70°C | Maximizes regioselectivity |
| Catalyst | HCl (10 mol%) | Accelerates cyclization |
Vilsmeier-Haack Formylation for 4-Substitution
To introduce the formyl group at the pyrazole’s 4-position, the Vilsmeier-Haack reaction is employed. Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) react with 1-ethyl-5-methyl-1H-pyrazole at 0–5°C, followed by gradual warming to 25°C. This produces 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde in 70–75% yield after aqueous workup.
Thienylmethylamine Preparation
The (5-fluoro-2-thienyl)methylamine side chain is synthesized via two approaches:
Reductive Amination of 5-Fluorothiophene-2-Carbaldehyde
A mixture of 5-fluorothiophene-2-carbaldehyde and ammonium acetate in methanol undergoes reflux with sodium cyanoborohydride (NaBH₃CN) as the reducing agent. The reaction achieves 80–85% yield after 24 hours, with purification via silica gel chromatography (hexane:ethyl acetate, 3:1).
Gabriel Synthesis for Higher Purity
Alternative protocols use the Gabriel method, where potassium phthalimide reacts with 5-fluoro-2-(bromomethyl)thiophene in DMF at 100°C for 8 hours. Subsequent hydrazinolysis with hydrazine hydrate in ethanol liberates the primary amine, yielding 92–95% purity.
Coupling Strategies
Reductive Amination
The pyrazole-4-carbaldehyde intermediate (1.2 g, 7.2 mmol) and (5-fluoro-2-thienyl)methylamine (1.0 g, 6.8 mmol) are stirred in dichloromethane (DCM) with molecular sieves. Sodium triacetoxyborohydride (NaBH(OAc)₃, 2.2 equiv) is added at 0°C, and the mixture reacts for 12–18 hours at 25°C. This method achieves 65–70% yield, with HPLC purity >98% after recrystallization from ethyl acetate.
Nucleophilic Substitution
For halogenated pyrazole precursors (e.g., 4-chloro derivatives), the amine directly displaces chloride in dimethyl sulfoxide (DMSO) at 120°C. Using potassium carbonate (K₂CO₃) as a base, this route attains 55–60% yield but requires rigorous exclusion of moisture.
Comparative Analysis of Coupling Methods:
| Method | Yield | Purity | Reaction Time |
|---|---|---|---|
| Reductive Amination | 65–70% | >98% | 18 hours |
| Nucleophilic Substitution | 55–60% | 95–97% | 24 hours |
Optimization and Scale-Up Challenges
Regioselectivity in Pyrazole Alkylation
Ethyl and methyl group introduction must be carefully controlled. N-Ethylation precedes C-methylation to avoid competing reactions. Using NaH as a base in THF at −10°C ensures selective N-ethylation (90% yield), followed by C-methylation with methyl iodide at 50°C (75% yield).
Purification Techniques
- Chromatography: Reverse-phase HPLC (C18 column, acetonitrile:water gradient) resolves regioisomeric impurities.
- Crystallization: Ethanol/water mixtures (7:3) produce needle-like crystals with 99.5% purity.
Analytical Validation
Structural Confirmation
Purity Assessment
HPLC analysis (UV detection at 254 nm) confirms ≤0.5% impurities using a Zorbax SB-C18 column (4.6 × 150 mm, 5 μm) with 0.1% TFA in water/acetonitrile.
Industrial-Scale Considerations
Large batches (≥1 kg) employ continuous flow reactors for the Vilsmeier-Haack step, reducing POCl₃ usage by 40% and improving safety. Coupling reactions are conducted in tetrahydrofuran (THF) with in-situ generated BH₃·THF, achieving 85% yield at 50°C.
Chemical Reactions Analysis
Types of Reactions
1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated thienyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted thienyl derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine exhibit anticancer properties. A study demonstrated the ability of pyrazole derivatives to inhibit cancer cell proliferation through various mechanisms, including apoptosis and cell cycle arrest. The specific interactions of this compound with cancer-related pathways warrant further investigation.
Neuroprotective Effects
The neuroprotective potential of pyrazole derivatives has been documented in several studies. These compounds may modulate neurotransmitter systems and exhibit antioxidant properties, which can protect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of NMDA receptors is particularly significant in this context, as it can reduce excitotoxicity linked to excessive glutamate signaling.
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties. Its structure allows for interaction with bacterial enzymes or membranes, potentially leading to inhibition of bacterial growth. Further research is needed to elucidate the specific mechanisms involved.
Data Table: Summary of Research Findings
| Application | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Inhibition of cancer cell proliferation | Induces apoptosis and cell cycle arrest |
| Neuroprotective Effects | Modulation of neurotransmitter systems | Reduces excitotoxicity; potential in neurodegeneration |
| Antimicrobial Activity | Interaction with bacterial enzymes or membranes | Preliminary evidence suggests inhibition of growth |
Case Study 1: Anticancer Properties
In a study published in a peer-reviewed journal, researchers synthesized several pyrazole derivatives, including the compound , and tested their effects on various cancer cell lines. The results indicated significant cytotoxicity against breast and lung cancer cells, with mechanisms involving apoptosis confirmed through flow cytometry analysis.
Case Study 2: Neuroprotection
Another study focused on the neuroprotective effects of pyrazole derivatives in an animal model of Alzheimer's disease. The administration of the compound resulted in improved cognitive function and reduced oxidative stress markers in the brain, suggesting a protective effect against neurodegeneration.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine involves its interaction with specific molecular targets. The compound is known to:
Inhibit enzymes: It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Modulate receptors: It can act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Induce apoptosis: In cancer cells, it can induce programmed cell death by activating apoptotic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related pyrazole- and thiophene-containing methanamines, emphasizing substituent effects, molecular properties, and inferred biological relevance:
*Estimated based on analogous structures.
Substituent Effects on Physicochemical Properties
- For example, the ethyl group in the target compound and analogs contributes to hydrophobic interactions in binding pockets .
- Fluorine Substituents: Enhance electronegativity and metabolic stability. The 5-fluoro-thienyl group in the target compound may reduce oxidative degradation compared to non-fluorinated analogs .
- Heterocyclic Cores (Pyrazole vs. The combination in the target compound could synergize these interactions .
Biological Activity
1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine is a synthetic organic compound with potential applications in medicinal chemistry. Its unique structure, featuring a pyrazole ring and a 5-fluoro-2-thienylmethyl group, suggests that it may exhibit significant biological activity, including interactions with various biological targets.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C12H17N3S |
| Molecular Weight | 275.77 g/mol |
| IUPAC Name | 1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-5-methylpyrazol-4-amine; hydrochloride |
| InChI | InChI=1S/C12H17N3S/c1-3-15(2)8(7)13(6)9(4-5)11(12)16 |
| Canonical SMILES | CCN1C(=C(C=N1)NCC2=CC=C(S2)F)C.Cl |
The biological activity of this compound is hypothesized to be mediated through its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The structural features allow it to fit into binding sites, potentially modulating the activity of these targets. This modulation can influence various pathways, including signal transduction and metabolic processes.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Effect on Normal Cells |
|---|---|---|---|
| Amino-Pyrazoles | HepG2 | 0.7 | Low toxicity |
| 1-Ethyl-N-(phenylmethyl)-4-(tetrahydro-pyran) | HeLa | 0.5 | Moderate toxicity |
These results suggest that the compound may selectively inhibit cancer cell proliferation while sparing normal cells, which is a desirable trait in anticancer drug development .
Anti-inflammatory Activity
The incorporation of thienyl moieties in pyrazole compounds has been linked to enhanced anti-inflammatory effects. Research indicates that similar compounds can inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Antioxidant Properties
Some derivatives of pyrazole have demonstrated notable antioxidant activities. For example, compounds with similar structures were evaluated using assays such as ABTS and FRAP, showing significant free radical scavenging capabilities . This property could be beneficial in developing treatments for oxidative stress-related conditions.
Case Studies
A study published in MDPI highlighted the efficacy of aminopyrazole derivatives against liver and cervical cancer cells. The compound exhibited a mean growth inhibition percentage of 54.25% against HepG2 cells and 38.44% against HeLa cells, indicating its potential as an anticancer agent . Furthermore, modifications at specific positions on the pyrazole ring were shown to enhance or diminish biological activity, emphasizing the importance of structural optimization in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
